N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide
Description
N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide is a heterocyclic acetamide derivative featuring a furan ring, a 4-methylphenylsulfanyl group, and a ketone moiety. The sulfanyl group may enhance metabolic stability and binding affinity to biological targets, while the acetamide moiety is a common pharmacophore in drug design.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-1-(4-methylphenyl)sulfanyl-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-7-12(8-6-10)20-15(16-11(2)17)14(18)13-4-3-9-19-13/h3-9,15H,1-2H3,(H,16,17) |
InChI Key |
YLZFTBILDDJOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C2=CC=CO2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, leading to the formation of different thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Furanones, hydroxyfurans
Reduction: Amines, alcohols
Substitution: Various thioether derivatives
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that compounds similar to N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide exhibit significant antimicrobial activity. The compound's structure allows for interactions with bacterial cell membranes and metabolic pathways, leading to potential applications in treating infections caused by resistant strains.
| Activity Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.15 - 0.20 μg/mL | Broad-spectrum activity |
Antitumor Activity
The compound has shown promise in antitumor studies, particularly against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anticancer agent.
| Activity Type | Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 μM | Induces apoptosis via caspase activation |
| Antitumor | Jurkat T Cells | < 1.61 μM | Inhibits cell cycle progression |
Case Study 1: Antimicrobial Evaluation
In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for biofilm-associated infections.
Case Study 2: Cytotoxicity Assays
A series of cytotoxicity assays were conducted on cancer cell lines, including HT29 and Jurkat T cells. The presence of electron-donating groups within the compound's structure was found to enhance cytotoxicity, indicating that modifications could lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Furan-Containing Acetamides
- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS 6180-66-1): Contains a furan-methyl group and a sulfonylhydrazinylidene substituent. Exhibits enhanced solubility due to the phenoxy group, unlike the target compound’s sulfanyl group .
- 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 484645-99-0) :
Sulfanyl/Sulfonyl Acetamides
- N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Features a thiazolidinone core and phenylsulfonyl group.
Benzimidazole/Spirocyclic Derivatives
- B14 (spirocyclic chromane derivative) :
- N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide: Benzimidazole and pyridine groups confer antitumor activity, highlighting structural versatility in acetamide derivatives .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Key Structural Analogues and Activities
Biological Activity
N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Chemical Formula : C13H13N3O2S
- Molecular Weight : 273.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in various physiological processes. The compound may act as an agonist or antagonist for specific GPCRs, influencing downstream signaling pathways .
- Enzyme Inhibition : The presence of the furan and sulfonyl moieties suggests potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer or inflammation .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Anti-inflammatory Activity
Compounds featuring furan rings have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may reduce inflammation through similar mechanisms.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of furan derivatives on cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways, highlighting the potential of this compound in cancer therapy .
- Case Study on Neuroprotective Effects : Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The results demonstrated that this compound could mitigate neuronal cell death, suggesting its utility in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between furan-2-carboxylic acid derivatives and sulfanyl-acetamide intermediates. For example, describes a one-step synthesis of structurally analogous 2-furylglyoxylic acid derivatives using sugar-containing biomass under mild acidic conditions. Key steps include activating the furan moiety with acetic anhydride or thionyl chloride, followed by coupling with a 4-methylphenylsulfanyl-2-oxoethylamine intermediate. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the target compound .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furan ring (δ 6.3–7.5 ppm for protons, δ 110–150 ppm for carbons) and the sulfanyl group (δ 2.4–2.6 ppm for methyl protons in 4-methylphenyl).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfanyl (C–S–C) vibrations (~650–700 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of acetamide or furan moieties). provides SMILES and InChI data derived from such analyses .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., α-glucosidase, COX-2) or receptor-binding assays (e.g., GPCRs) based on structural analogs. outlines protocols for evaluating sulfanyl-acetamide derivatives against 1,3,4-oxadiazole targets using spectrophotometric enzyme inhibition assays. Use positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography combined with SHELXL refinement resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, highlights the use of SHELXL for refining torsion angles (e.g., nitro group deviations from the benzene plane) and hydrogen-bonding networks (e.g., C–H⋯O interactions). Key parameters:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 298 K.
- Refinement : Anisotropic displacement parameters, riding hydrogen models.
- Validation : R-factor < 0.05, wR2 < 0.15. Contradictions in bond geometry (e.g., C–S vs. C–O distances) can be resolved via Hirshfeld surface analysis .
Q. What computational strategies are effective in predicting the bioactivity of sulfanyl-acetamide derivatives against therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA polymerase ( ). Key interactions: furan π-stacking and sulfanyl H-bonding. Validate docking poses with MD simulations (GROMACS, 100 ns).
- QSAR Modeling : Corrogate descriptors (e.g., XLogP, polar surface area) with bioactivity data from analogs. ’s PubChem data (e.g., C21H26N4O3S2, XLogP = 2.5) can train models for solubility-bioactivity relationships .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Conduct meta-analyses of published IC50 values (e.g., vs. 17) and identify confounding variables:
- Experimental Conditions : Buffer pH, enzyme source (human vs. bacterial).
- Compound Purity : Verify via HPLC (>95% purity, C18 column, acetonitrile/water mobile phase).
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate isomerization or degradation .
Q. What strategies optimize the solubility and stability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility ( reports >61.3 µg/mL solubility for a sulfonamide-acetamide analog).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety.
- Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH, 1 week) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
